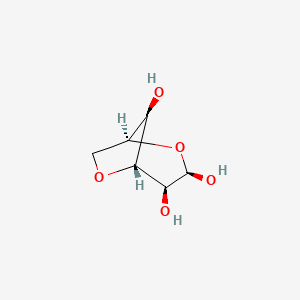
3,6-anhydro-alpha-L-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-anhydro-alpha-L-galactopyranose is an anhydrohexose obtained by formation of a ring across the 3 and 6 positions of alpha-L-galactopyranose. It has a role as a marine metabolite. It is an anhydrohexose and a bridged compound. It derives from an alpha-L-galactose.
Applications De Recherche Scientifique
Pharmaceutical Applications
1.1 Anti-inflammatory and Skin Whitening Effects
Research has highlighted the potential of 3,6-anhydro-alpha-L-galactopyranose in pharmaceutical formulations aimed at treating inflammatory diseases and skin conditions. A study demonstrated that this compound can inhibit the expression of tyrosinase and TRP-1, enzymes involved in melanin synthesis, suggesting its efficacy as a skin whitening agent. In vitro tests revealed that it exhibits stronger whitening activities compared to conventional agents like arbutin . Furthermore, it promotes the expression of hyaluronic acid-synthesizing enzymes, indicating potential for moisturizing applications .
1.2 Antioxidant Properties
The antioxidant activities of this compound have been documented, with implications for its use in formulations targeting oxidative stress-related conditions. Its ability to scavenge free radicals positions it as a valuable ingredient in both dietary supplements and topical applications aimed at enhancing skin health .
Cosmetic Applications
2.1 Formulations for Skin Care
The compound is increasingly utilized in cosmetic formulations due to its multifunctional properties. It can be incorporated into products such as lotions, creams, and serums designed for skin whitening and moisturizing . The versatility of this compound allows it to be formulated as emulsions or gels, catering to various consumer preferences.
2.2 Efficacy in Treating Hyperpigmentation
Clinical studies have shown that topical application of formulations containing this compound can effectively reduce hyperpigmentation associated with conditions like chloasma and post-inflammatory pigmentation . The compound's mechanism involves the modulation of melanin production pathways, providing a scientifically backed approach to managing skin discoloration.
Food Technology Applications
3.1 Prebiotic Potential
Emerging research suggests that this compound may serve as a prebiotic agent. Its structural characteristics allow it to support beneficial gut microbiota growth, thus contributing to digestive health . The compound's stability during food processing enhances its viability as an ingredient in functional foods aimed at promoting gut health.
Biotechnological Innovations
4.1 Conversion to Sugar Alcohols
Recent advancements have explored the conversion of this compound into sugar alcohols like 3,6-anhydro-L-galactitol through engineered microbial strains. This biotechnological approach not only enhances the yield of valuable compounds but also opens avenues for sustainable production methods . Such innovations could lead to new applications in sweeteners and food additives.
Analytical Methods for Quantification
Accurate quantification of this compound is crucial for its application in various industries. High-performance liquid chromatography (HPLC) methods have been developed for its detection in complex mixtures derived from agarose . These analytical techniques ensure quality control and standardization in product formulations.
Propriétés
Formule moléculaire |
C6H10O5 |
|---|---|
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
(1S,3R,4S,5R,8R)-2,6-dioxabicyclo[3.2.1]octane-3,4,8-triol |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-5(3)4(8)6(9)11-2/h2-9H,1H2/t2-,3+,4-,5+,6+/m0/s1 |
Clé InChI |
DCQFFOLNJVGHLW-DSOBHZJASA-N |
SMILES |
C1C2C(C(O1)C(C(O2)O)O)O |
SMILES isomérique |
C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O)O)O |
SMILES canonique |
C1C2C(C(O1)C(C(O2)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















